1-(3-BROMO-4-METHYLPHENYL)-2,2,2-TRIFLUOROETHANONE
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Overview
Description
1-(3-BROMO-4-METHYLPHENYL)-2,2,2-TRIFLUOROETHANONE is an organic compound with the molecular formula C9H6BrF3O It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 3-position, a methyl group at the 4-position, and a trifluoromethyl group at the ethanone moiety
Preparation Methods
The synthesis of 1-(3-BROMO-4-METHYLPHENYL)-2,2,2-TRIFLUOROETHANONE typically involves the bromination of 4-methylacetophenone followed by the introduction of the trifluoromethyl group. One common method includes:
Bromination: 4-Methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Trifluoromethylation: The brominated product is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, under suitable conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-BROMO-4-METHYLPHENYL)-2,2,2-TRIFLUOROETHANONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, thiols, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate.
Major products formed from these reactions include substituted derivatives, alcohols, and carboxylic acids.
Scientific Research Applications
1-(3-BROMO-4-METHYLPHENYL)-2,2,2-TRIFLUOROETHANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of 1-(3-BROMO-4-METHYLPHENYL)-2,2,2-TRIFLUOROETHANONE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
1-(3-BROMO-4-METHYLPHENYL)-2,2,2-TRIFLUOROETHANONE can be compared with other similar compounds, such as:
- 1-(4-Bromo-3-methyl-phenyl)-2,2,2-trifluoro-ethanone
- 1-(3-Bromo-4-ethyl-phenyl)-2,2,2-trifluoro-ethanone
- 1-(3-Bromo-4-methyl-phenyl)-ethanone
These compounds share similar structural features but differ in the position or type of substituents on the phenyl ring. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased stability and lipophilicity, distinguishing it from its analogs .
Properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-5-2-3-6(4-7(5)10)8(14)9(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBYHASSXPEMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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